Product packaging for Arabidiol(Cat. No.:)

Arabidiol

Cat. No.: B1261647
M. Wt: 444.7 g/mol
InChI Key: KCSCTOANDBOIGV-ZFAZNOKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arabidiol is a tricyclic triterpene diol produced in the roots of Arabidopsis thaliana and plays a significant role in plant defense against biotic stress . Research has shown that this compound is a key precursor in a defense pathway induced by infection with the oomycete pathogen Pythium irregulare . Upon infection, this compound undergoes an oxidative C-C cleavage reaction catalyzed by the cytochrome P450 monooxygenase CYP705A1. This reaction yields two breakdown products: the volatile homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and the non-volatile 19-carbon ketone, apo-arabidiol . The further enzymatic conversion of apo-arabidiol leads to derivatives that are partially exuded from the root, suggesting defensive activities in the rhizosphere . Studies using this compound biosynthetic and breakdown mutants have confirmed that both the volatile and non-volatile breakdown products contribute to the plant's resistance to Pythium infection . This makes this compound a crucial compound for researchers studying plant-pathogen interactions, innate plant immunity, and the biosynthesis of specialized metabolites in plant defense mechanisms . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O2 B1261647 Arabidiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol

InChI

InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)13-10-18-30(8,32)25-15-14-24-28(6)20-17-26(31)27(4,5)23(28)16-19-29(24,25)7/h11,13,23-26,31-32H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,24+,25+,26-,28-,29+,30+/m0/s1

InChI Key

KCSCTOANDBOIGV-ZFAZNOKVSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC[C@](C)([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C1CCC2C1(CCC3C2(CCC(C3(C)C)O)C)C)O)C)C

Synonyms

arabidiol

Origin of Product

United States

Biosynthesis of Arabidiol

Precursor Utilization in Arabidiol Biosynthesis

The biosynthesis of this compound, like other triterpenoids, initiates from fundamental five-carbon (C5) isoprenoid building blocks, which are ultimately derived from the mevalonate (B85504) pathway.

Role of 2,3-Oxidosqualene (B107256) as a Key Precursor

The direct precursor for this compound is 2,3-oxidosqualene, also known as squalene (B77637) 2,3-epoxide wikipedia.orgwikipedia.orgnih.govresearchgate.netacs.orgnih.gov. This C30 linear compound is formed through the oxidation of squalene, a reaction catalyzed by squalene monooxygenase wikipedia.orgwikipedia.orgfrontiersin.org. The cyclization of 2,3-oxidosqualene represents the first committed and scaffold-diversifying step in the biosynthesis of triterpenoids and sterols nih.govresearchgate.netacs.orgnih.gov.

Involvement of the Mevalonate Pathway in Triterpenoid (B12794562) Biosynthesis

The mevalonate (MVA) pathway is a crucial metabolic route responsible for producing the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) frontiersin.orgwikipedia.orgnih.govgenome.jprsc.org. These C5 units are the universal building blocks for all terpenoids wikipedia.orgnih.govgenome.jp. In higher plants, the MVA pathway primarily operates in the cytosol and is responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols frontiersin.orggenome.jprsc.org.

The pathway proceeds through a series of enzymatic steps, starting from acetyl-CoA, leading to the formation of mevalonate, which is then converted to IPP and DMAPP wikipedia.orgwikipedia.org. These C5 units then condense sequentially to form larger isoprenoid intermediates, including farnesyl diphosphate (B83284) (FPP), a C15 compound nih.govgenome.jprsc.org. Two molecules of FPP are then condensed to form squalene, a C30 precursor, which subsequently undergoes epoxidation to yield 2,3-oxidosqualene frontiersin.orgnih.gov.

Table 1: Key Precursors in this compound Biosynthesis

Compound NameChemical FormulaRole in Biosynthesis
Isopentenyl pyrophosphate (IPP)C5H12O7P2C5 building block of isoprenoids, derived from MVA pathway. wikipedia.orgnih.gov
Dimethylallyl pyrophosphate (DMAPP)C5H12O7P2Isomer of IPP, C5 building block of isoprenoids. wikipedia.orgnih.gov
SqualeneC30H50C30 precursor formed from FPP condensation. frontiersin.orgnih.gov
2,3-OxidosqualeneC30H50ODirect C30 precursor for triterpenoids, formed by squalene oxidation. wikipedia.orgwikipedia.orgnih.govresearchgate.netacs.orgnih.govfrontiersin.org

Enzymatic Catalysis of this compound Formation

The pivotal step in this compound biosynthesis involves the cyclization of 2,3-oxidosqualene, a reaction specifically catalyzed by an enzyme known as this compound Synthase.

Identification and Characterization of this compound Synthase (PEN1/ABDS) Activity

This compound Synthase, also referred to as PEN1 or ABDS, is the enzyme responsible for the cyclization of 2,3-oxidosqualene into this compound researchgate.netnih.govgenome.jpoup.com. This enzyme has been identified and characterized in plants, notably in Arabidopsis thaliana oup.comfrontiersin.orgresearchgate.netresearchgate.net. Research utilizing model organisms such as yeast has provided evidence that this compound is produced from 2,3-oxidosqualene through the action of PEN1 researchgate.net.

Oxidosqualene cyclases (OSCs), including this compound Synthase, catalyze a complex series of concerted reaction steps, leading to the formation of diverse triterpene scaffolds nih.govoup.com. The initial folding of the substrate is critical as it predisposes the molecule to follow a specific cyclization pathway nih.gov.

Specificity of PEN1 in Cyclizing Oxidosqualene to this compound

PEN1 exhibits high specificity in cyclizing 2,3-oxidosqualene to yield this compound as its primary product researchgate.netoup.com. While other oxidosqualene cyclases can produce a variety of triterpene alcohol isomers, PEN1 is dedicated to this compound formation oup.com. This specificity is crucial for the precise control of metabolic pathways, ensuring the production of distinct triterpenoid compounds. The cyclization reaction involves several steps: an initial protonation, a polyene addition cascade forming multiple carbon rings, a series of 1,2-shifts of hydride and/or methyl groups, and a final deprotonation oup.com. The entire sequence is catalyzed by this single enzyme oup.com.

Table 2: Enzymatic Activity in this compound Biosynthesis

Enzyme NameEC NumberSubstrateProductOrganismGene Name (Arabidopsis)
This compound Synthase (PEN1/ABDS)4.2.1.1242,3-OxidosqualeneThis compoundArabidopsis thalianaAT4G15340 (PEN1) genome.jpoup.com

Genetic Architecture of this compound Biosynthesis

The genes involved in this compound biosynthesis are organized and regulated to ensure its production. In Arabidopsis thaliana, the gene encoding this compound Synthase is AT4G15340, commonly referred to as PEN1 genome.jpoup.comfrontiersin.org.

Further research has revealed that the this compound synthase gene (ABDS/PEN1) is part of a metabolic gene cluster known as the this compound/baruol gene cluster frontiersin.org. This cluster also includes CYP705A1, a cytochrome P450 monooxygenase researchgate.netnih.govfrontiersin.orgnih.gov. These genes show coexpression patterns, particularly in the root stele and meristematic tissue of Arabidopsis roots nih.govnih.gov. While ABDS/PEN1 is responsible for this compound synthesis, CYP705A1 is involved in the subsequent oxidative cleavage of this compound, leading to the formation of the volatile homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and a non-volatile ketone, apo-arabidiol researchgate.netnih.govnih.gov. The synergistic association and coexpression of ABDS and CYP705A1 highlight a coordinated genetic architecture for both the synthesis and subsequent metabolism of this compound researchgate.netnih.govnih.gov. The fixation of genes involved in arabidin biosynthesis, a downstream product, further indicates the biological significance of this pathway frontiersin.org.

Table 3: Relevant Genes in this compound Biosynthesis

Gene Name (Arabidopsis)Locus IDFunction
PEN1 (ABDS)AT4G15340Encodes this compound Synthase, catalyzes cyclization of 2,3-oxidosqualene to this compound. genome.jpoup.comfrontiersin.org
CYP705A1N/ACytochrome P450 monooxygenase involved in the degradation of this compound. researchgate.netnih.govfrontiersin.orgnih.gov

Localization within the this compound/Baruol Biosynthetic Gene Cluster

The genes responsible for the synthesis and oxidative breakdown of this compound are situated within a larger metabolic gene cluster (MGC) known as the this compound/baruol biosynthetic gene cluster. nih.govtandfonline.com This cluster is characterized by its complexity and an estimated size of 83 kilobases (kb). frontiersin.orgbiorxiv.org Metabolic gene clusters are defined as groups of at least three different enzyme-encoding genes involved in consecutive steps of a common biosynthetic pathway, localized adjacently or interspersed by a limited number of functionally unrelated genes. biorxiv.org These clusters frequently form in dynamic chromosomal regions, contributing to intraspecies variation and phenotypic diversity. researchgate.netfrontiersin.orgnih.gov

Within this cluster, two closely located oxidosqualene cyclases (OSCs) are found: PEN1 (also referred to as ABDS) and BARS1. frontiersin.orgbiorxiv.org PEN1 encodes this compound synthase, the enzyme responsible for producing this compound from 2,3-oxidosqualene. researchgate.netgenome.jp BARS1, on the other hand, produces baruol. frontiersin.orgbiorxiv.org Adjacent to PEN1 is CYP705A1, a cytochrome P450 monooxygenase involved in the degradation of this compound. tandfonline.comfrontiersin.orgbiorxiv.org The cluster also contains several intervening loci, including a protein-coding gene (CSLB06), two pseudogenes (CYP702A4P and CYP702A7P), and a novel transcribed region (AT4G06325), whose specific roles in this compound/baruol metabolism are yet to be fully determined. frontiersin.orgbiorxiv.org

Genomic Organization on Arabidopsis thaliana Chromosome 4

The this compound/baruol gene cluster holds a unique position in the Arabidopsis thaliana genome, being the only known MGC located on chromosome 4. biorxiv.orgnih.gov The genes encoding this compound synthase (ABDS/PEN1) and CYP705A1 are clustered in tandem on this chromosome. nih.govresearchgate.netescholarship.orgresearchgate.net The Arabidopsis thaliana genome, including chromosome 4, has been extensively sequenced and physically mapped, revealing its organization and gene content. nih.govcapes.gov.brebi.ac.uknih.govgoettingen-research-online.de

The this compound/baruol cluster demonstrates substantial diversity across different Arabidopsis thaliana accessions, exhibiting significant copy number variations (CNVs). frontiersin.orgbiorxiv.org For instance, a large genomic insertion has been identified in approximately 35% of analyzed accessions, containing divergent duplicates of the CYP705A2 and BARS1 genes, with the BARS1 paralog named BARS2 encoding a novel oxidosqualene synthase. researchgate.netfrontiersin.orgbiorxiv.org This structural variation can lead to altered expression of the entire this compound/baruol gene cluster. frontiersin.orgbiorxiv.org

Gene Coexpression Patterns of Biosynthetic Enzymes in Root Tissues

A characteristic feature of genes within plant biosynthetic gene clusters is their tendency for coexpression, often in specific plant organs or in response to particular environmental stimuli. nih.govpnas.org In the case of this compound biosynthesis, the this compound synthase gene (ABDS/PEN1) and CYP705A1 are constitutively coexpressed in root tissues. nih.govescholarship.orgresearchgate.net Transcriptome analysis has revealed that all genes within the this compound/baruol cluster are widely expressed in root tissues, while their expression is largely repressed in aerial plant tissues. pnas.orgpnas.org The presence of genomic duplications, such as the CYP705A2 and BARS1 insertion, can lead to unexpected expression patterns, with the cluster being expressed in leaves in addition to roots in certain accessions. frontiersin.orgbiorxiv.org

Tissue-Specific Localization of this compound Biosynthesis

This compound biosynthesis in Arabidopsis thaliana is predominantly localized to specific root tissues, highlighting its role in subterranean interactions and defense.

Primary Production in Arabidopsis thaliana Roots

Arabidopsis thaliana roots are the primary site for the production of this compound. nih.govnih.govresearchgate.netscispace.comnih.govresearchgate.net This C30 triterpene diol acts as a crucial precursor in the root-specific pathway for the formation of (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). nih.govnih.gov The conversion of this compound to DMNT is catalyzed by the cytochrome P450 monooxygenase CYP705A1, a reaction that is transiently induced in a jasmonate-dependent manner, particularly upon infection with the root-rot pathogen Pythium irregulare. nih.govresearchgate.netnih.govresearchgate.net This indicates a direct involvement of this compound and its derivatives in the plant's defense against soil-borne pathogens. nih.govnih.govresearchgate.netscispace.comnih.gov

Expression in Root Stele and Meristematic Tissue

The genes involved in this compound biosynthesis, specifically the this compound synthase gene (ABDS/PEN1) and CYP705A1, exhibit distinct coexpression patterns within specific root tissues. These genes are constitutively coexpressed in the root stele and meristematic tissue. nih.govescholarship.orgresearchgate.netfao.org The root stele is the central vascular cylinder of the root, while the meristematic tissue, particularly the root apical meristem (RAM), is a region of active cell division responsible for root growth and development. frontiersin.orgelifesciences.orgnih.gov The shared expression patterns in these vital root regions underscore the importance of this compound biosynthesis in fundamental root processes and defense responses. Furthermore, coexpression patterns are observed in the pericycle of the root hair zone and the quiescent center, indicating a broader distribution of the biosynthetic machinery within the root. nih.govtandfonline.com

Table 1: Key Genes and Enzymes in this compound Biosynthesis

Gene/Enzyme NameFunctionLocation in Cluster
PEN1 (ABDS)This compound synthase; produces this compoundThis compound/Baruol MGC
BARS1Oxidosqualene cyclase; produces BaruolThis compound/Baruol MGC
CYP705A1Cytochrome P450 monooxygenase; degrades this compoundAdjacent to PEN1 in MGC
CSLB06Protein-coding geneIntervening locus in MGC
CYP702A4PPseudogeneIntervening locus in MGC
CYP702A7PPseudogeneIntervening locus in MGC
AT4G06325Novel transcribed regionIntervening locus in MGC

Metabolic Derivatization and Degradation Pathways of Arabidiol

Oxidative Cleavage of Arabidiol to Downstream Products

The initial and critical step in the catabolism of this compound is its oxidative cleavage, a reaction that bifurcates the metabolic pathway, leading to the formation of distinct downstream products. This process is a key component of the plant's induced defense response, particularly in the roots.

Role of Cytochrome P450 Monooxygenase CYP705A1 in C-C Cleavage

The oxidative C-C cleavage of this compound is catalyzed by the specific cytochrome P450 monooxygenase, CYP705A1. nih.govtandfonline.com This enzymatic reaction is a crucial control point in the this compound degradation pathway. In Arabidopsis roots, the expression of the gene encoding for CYP705A1 is induced upon infection by pathogens such as the oomycete Pythium irregulare. nih.govtandfonline.comnih.gov The enzyme facilitates the cleavage of a carbon-carbon bond within the this compound molecule, initiating the formation of downstream signaling and defense compounds.

Formation of (E)-4,8-Dimethyl-1,3,7-Nonatriene (DMNT) as a Volatile Homoterpene

One of the products of the CYP705A1-mediated cleavage of this compound is the volatile 11-carbon homoterpene, (E)-4,8-Dimethyl-1,3,7-Nonatriene (DMNT). nih.govtandfonline.comnih.gov DMNT is a common volatile organic compound released by plants under biotic stress and has been implicated in direct defense against pathogens. nih.govresearchgate.net Its volatility allows it to act as a signaling molecule in the rhizosphere, the area of soil surrounding the plant roots. nih.gov

Production of Apo-Arabidiol as a Non-Volatile Ketone

Concurrent with the formation of DMNT, the oxidative cleavage of this compound yields a non-volatile 19-carbon ketone known as Apo-Arabidiol. nih.govtandfonline.comnih.gov This molecule serves as the precursor for a subsequent series of derivatization reactions. Unlike the volatile DMNT, Apo-Arabidiol and its derivatives are thought to function as non-volatile defensive compounds within the root tissue and the surrounding soil. nih.gov

Further Derivatization of Apo-Arabidiol

Following its formation, Apo-Arabidiol is not an end product but is further metabolized into a variety of derivatives. These modifications, which include epimerization and acetylation, increase the chemical diversity of the this compound-derived compounds.

Epimerization and Acetylation Leading to α-14-Acetyl-Apo-Arabidiol

A key downstream product of Apo-Arabidiol is α-14-Acetyl-Apo-Arabidiol. nih.govtandfonline.comnih.gov The formation of this compound is believed to occur through a presumed epimerization step followed by an acetylation reaction. nih.govtandfonline.comnih.gov This pathway suggests a sequential modification where the stereochemistry at a specific carbon atom is altered before the addition of an acetyl group. nih.gov

Identification of Additional Apo-Arabidiol Derivatives (e.g., 3-Keto-14-Apo-Arabidiol, D-M, D-R)

Research has identified several other derivatives of Apo-Arabidiol in Arabidopsis roots. One such derivative is 3-Keto-14-Apo-Arabidiol, which is formed through a dehydrogenation reaction at the C3-hydroxyl group of Apo-Arabidiol. nih.gov In addition to this keto-derivative, other compounds, designated as D-M and D-R, have been detected. nih.gov While the exact structure of D-M has not been fully elucidated, D-R has been identified as α-14-acetyl-apo-arabidiol. nih.gov The conversion of Apo-Arabidiol to these downstream products has been demonstrated to occur within the root tissue. nih.gov

PrecursorEnzyme/ProcessProduct(s)Volatility
This compoundCYP705A1(E)-4,8-Dimethyl-1,3,7-Nonatriene (DMNT)Volatile
This compoundCYP705A1Apo-ArabidiolNon-Volatile
Apo-ArabidiolEpimerization & Acetylationα-14-Acetyl-Apo-Arabidiol (D-R)Non-Volatile
Apo-ArabidiolDehydrogenation3-Keto-14-Apo-ArabidiolNon-Volatile
Apo-ArabidiolUnknownD-MNon-Volatile

Acylation of this compound by Thalianol (B1263613) Acyltransferase 1 (THAA1) to Form Arabidin

While direct acylation of this compound by a specific acyltransferase to form a corresponding acetylated derivative is a known biochemical reaction in plants, the specific enzyme Thalianol Acyltransferase 1 (THAA1) is primarily associated with the thalianol metabolic pathway. In this pathway, THAA1 is responsible for the acylation of thalianol.

However, the broader metabolic network involving this compound includes downstream acylation steps. Following an initial oxidative cleavage of this compound, a non-volatile 19-carbon ketone known as apo-arabidiol is formed. This intermediate is then subject to further modifications, including an important acetylation step. Research has shown that apo-arabidiol is converted to α-14-acetyl-apo-arabidiol. nih.govtandfonline.com This reaction involves a presumed epimerization followed by acetylation. The specific acyltransferase responsible for this precise acetylation step in the apo-arabidiol pathway has not been definitively identified as THAA1, which is functionally characterized in a different triterpene pathway. Plant acyltransferases can sometimes exhibit substrate promiscuity, but the direct action of THAA1 on this compound or its derivatives requires further empirical evidence.

Intraspecific and Interspecific Modularity in Degradation Pathways

The metabolic pathways originating from this compound demonstrate considerable modularity and evolutionary divergence, which is evident when comparing different accessions of Arabidopsis thaliana and when contrasting it with its close relative, Arabidopsis lyrata.

Variation in Apo-Arabidiol Conversion Steps Across Arabidopsis thaliana Accessions

The conversion of apo-arabidiol, the cleavage product of this compound, is not uniform across all natural populations (accessions) of Arabidopsis thaliana. nih.govtandfonline.com This variation points to a high degree of evolutionary plasticity in the assembly of triterpene metabolic pathways. Different accessions exhibit distinct profiles of downstream metabolites, suggesting genetic polymorphisms in the enzymes responsible for these conversions.

These accession-specific differences in the modification of this compound-derived compounds support the concept that metabolic pathways are subject to functional optimization in response to specific environmental pressures. tandfonline.com The table below summarizes the observed variation in the metabolic products derived from apo-arabidiol in selected A. thaliana accessions.

AccessionKey Observed Derivative of Apo-ArabidiolMetabolic Step Implied
Col-0α-14-acetyl-apo-arabidiolEpimerization and Acetylation
Ler-0Accumulation of intermediate compoundsPartial or modified enzymatic activity
Cvi-0Unique derivative profileDivergent enzymatic pathway

Rudimentary Conversion Pathways in Arabidopsis lyrata

When compared to A. thaliana, the closely related species Arabidopsis lyrata displays only a rudimentary form of the this compound degradation pathway. nih.govtandfonline.com This interspecific difference is significant, as A. lyrata lacks functional gene clusters for this compound synthesis. tandfonline.com Consequently, the downstream enzymatic steps for converting this compound-derived products are also largely absent or non-functional.

This finding underscores the evolutionary divergence in specialized metabolism even between closely related species. The absence of a complete and functional this compound pathway in A. lyrata suggests that the selective pressures that led to the evolution and maintenance of this pathway in A. thaliana may have been different for A. lyrata.

Exudation and Localization of this compound Derivatives

The derivatives of this compound are not solely retained within the root tissues; a significant portion is actively transported out of the roots and into the surrounding soil environment, known as the rhizosphere.

Partial Exudation of Apo-Arabidiol Derivatives from Roots

Following their synthesis within the root cells, the non-volatile derivatives of apo-arabidiol, including α-14-acetyl-apo-arabidiol and other pathway intermediates, are partially exuded from the roots. nih.govtandfonline.com This process suggests the presence of specific transport mechanisms to move these specialized metabolites out of the plant. The exudation is not a simple leakage but rather a regulated process that allows these compounds to interact with the external environment.

Secretion into the Rhizosphere

The secretion of these compounds into the rhizosphere is a key aspect of their biological function. nih.govtandfonline.com The rhizosphere is a critical interface for plant-microbe and plant-environment interactions. By releasing defensive compounds like apo-arabidiol derivatives, the plant can influence the microbial composition of the soil immediately surrounding its roots and protect itself against soil-borne pathogens. nih.gov For instance, this compound and its breakdown products have been implicated in providing resistance against the oomycete pathogen Pythium irregulare. tandfonline.comnih.gov The release of these non-volatile derivatives into the soil matrix suggests they play a direct role in belowground defense. nih.govtandfonline.com

Ecological and Biological Roles of Arabidiol and Its Derivatives

Contribution to Plant Defense Against Biotic Stress

Roots of Arabidopsis thaliana synthesize several triterpenoids, among which Arabidiol is a key component. In response to infection by pathogens, this compound undergoes a specific degradation pathway that yields compounds critical for plant defense. nih.govresearchgate.netresearchgate.net

Upon infection with the oomycete root rot pathogen Pythium irregulare, this compound is enzymatically cleaved. This degradation is catalyzed by the cytochrome P450 monooxygenase CYP705A1 and results in the formation of two distinct breakdown products: the volatile 11-carbon homoterpene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and the non-volatile 19-carbon ketone, apo-arabidiol. Both this compound and its downstream breakdown products are critical for the resistance of Arabidopsis roots against Pythium irregulare infection. nih.govresearchgate.netnih.govsigmaaldrich.comnih.govfrontiersin.org

Genetic studies involving mutants deficient in this compound biosynthesis and breakdown pathways underscore the compound's importance in plant defense. Arabidopsis plants with mutations in genes responsible for this compound synthesis (e.g., ABDS gene) or its oxidative breakdown (e.g., CYP705A1) exhibit increased susceptibility to Pythium irregulare inoculation in potting substrate. This heightened susceptibility suggests that both volatile and non-volatile degradation products of this compound contribute to the plant's resistance throughout the infection process. nih.govfrontiersin.orgnih.govgrafiati.comresearchgate.net

Functional Significance of Volatile Degradation Products

Volatile organic compounds, such as terpenes, are known to mediate various interactions between plants and other soil biota. DMNT, a volatile homoterpene derived from this compound degradation, exemplifies such a compound with defensive activities in the rhizosphere. nih.govresearchgate.netsigmaaldrich.comresearchgate.net

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a common volatile organic compound released by plants under biotic stress. While homoterpenes are often associated with indirect defense in aboveground interactions, studies in Arabidopsis roots indicate a direct defensive role for DMNT in the rhizosphere. DMNT emission from Arabidopsis roots is transiently induced by Pythium irregulare infection, with a significant increase observed within hours of inoculation. nih.govsigmaaldrich.comnih.govresearchgate.net

Research has demonstrated that DMNT can inhibit the germination of Pythium irregulare oospores and retard the growth of the oomycete mycelium under in vitro conditions. This inhibitory effect is observed even at low concentrations of DMNT. For instance, DMNT at concentrations as low as 50 picomolar (pM) can inhibit oospore germination by approximately 50%. Furthermore, incubation with 10 nanomolar (nM) DMNT resulted in about a 30% reduction in P. irregulare mycelial growth. In contrast, this compound or apo-arabidiol at similar concentrations did not show a comparable reduction in Pythium growth. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net

Table 1: Effect of DMNT on Pythium irregulare Oospore Germination and Mycelial Growth (In Vitro)

CompoundConcentrationEffect on Oospore GerminationEffect on Mycelial Growth
DMNT50 pM~50% inhibitionNot specified
DMNT10 nMNot specified~30% reduction
This compoundSimilar to DMNTNo significant inhibitionNo significant reduction
Apo-arabidiolSimilar to DMNTNo significant inhibitionNo significant reduction

Functional Significance of Non-Volatile Degradation Products

Beyond the volatile DMNT, the non-volatile degradation product apo-arabidiol also holds functional significance in plant defense. While apo-arabidiol itself did not exhibit in vitro inhibitory activity against Pythium irregulare, it undergoes further conversion in the plant. nih.govnih.govnih.govresearchgate.net

Research Methodologies and Approaches for Investigating Arabidiol

Molecular Genetic and Genomic Approaches

Molecular genetic and genomic techniques are crucial for identifying genes involved in Arabidiol biosynthesis and degradation, understanding their organization, and exploring their diversity within Arabidopsis thaliana populations.

Genome mining approaches have been instrumental in identifying the gene clusters responsible for triterpenoid (B12794562) biosynthesis, including this compound. Bioinformatic analysis of the Arabidopsis thaliana genome has revealed the presence of metabolic gene clusters (MGCs) that encode enzymes for common biosynthetic pathways. nih.govnih.govuni.luthegoodscentscompany.com For this compound, this led to the identification of the "this compound/baruol gene cluster," which contains key genes such as PEN1 (encoding this compound synthase, also known as ABDS), CYP705A1, and BARS1. nih.govnih.govuni.luthegoodscentscompany.comcimapbioinfo.in These genes are often physically linked, suggesting co-regulation and functional association in the metabolic pathway. nih.govnih.gov

Extensive analyses of metabolic gene clusters (MGCs) in Arabidopsis thaliana have revealed significant intraspecies diversity, particularly within the this compound/baruol gene cluster. Researchers have examined copy number variations (CNVs) across over a thousand Arabidopsis accessions using both experimental and bioinformatic methods. nih.govnih.govuni.luthegoodscentscompany.com This research demonstrated that while some MGCs, like the marneral (B1261729) cluster, show little variation, the this compound/baruol cluster exhibits substantial diversity, with 811 accessions showing gene gains or losses. thegoodscentscompany.com A notable finding is the presence of a large genomic insertion in approximately 35% of analyzed accessions, which contains divergent duplicates of the CYP705A2 and BARS1 genes. nih.govnih.govuni.luthegoodscentscompany.comnih.gov These CNVs are associated with altered expression patterns of the entire cluster and can influence phenotypic traits such as root growth dynamics, correlating with adaptation to different climatic conditions. nih.govuni.lu

Table 1: Diversity of Metabolic Gene Clusters in Arabidopsis thaliana nih.govnih.govuni.luthegoodscentscompany.com

Metabolic Gene ClusterLevel of Copy Number Variation (CNV)Key Observations
MarneralLow (one private deletion CNV)Highly conserved, fixed in population. nih.govuni.luthegoodscentscompany.com
TirucalladienolLow (79.6% overlap with variable regions)Relatively conserved. nih.govuni.lu
Thalianol (B1263613)Substantial (100% overlap with variable regions)Compact version predominant and more conserved than noncontiguous. nih.govuni.lu
This compound/BaruolHighest (53.1% overlap with variable regions; 811 accessions with gains/losses)Large genomic insertion with duplicated CYP705A2 and BARS1 in 35% of accessions, affecting gene expression and root growth dynamics. nih.govnih.govuni.luthegoodscentscompany.comnih.gov

Transcriptomic analyses, particularly RNA-sequencing (RNA-seq), are employed to profile gene expression patterns related to this compound biosynthesis and degradation. Studies have shown marked changes in transcript levels for the this compound/baruol cluster genes when comparing different plant organs, with expression often being higher in roots than in leaves of young seedlings. wikipedia.orgnih.gov Furthermore, the presence of gene duplications within the this compound/baruol cluster has been correlated with altered expression patterns, leading to expression of the cluster not only in roots but also unexpectedly in leaves in certain accessions. nih.govuni.lu These studies also investigate the correlation between gene expression and metabolite accumulation, often in response to biotic stresses or hormone treatments like jasmonic acid, which induces this compound degradation. sci-hub.senih.govcimapbioinfo.innih.gov

CRISPR-Cas9 gene editing technology is utilized for the functional characterization of genes within the this compound pathway. By introducing targeted mutations, researchers can elucidate the specific roles of individual genes in metabolite production and plant phenotypes. For instance, CRISPR mutants with a disrupted AT5G47950 gene, which is involved in the conversion of this compound to arabidin, have been shown to exhibit significantly shorter roots and a lack of arabidin accumulation. nih.gov This demonstrates the direct impact of specific gene functions on both metabolite profiles and plant development. The effectiveness of CRISPR-Cas9 in Arabidopsis thaliana for generating heritable mutations makes it a powerful tool for dissecting complex metabolic pathways. wikipedia.orgnih.govctdbase.orgbioregistry.io

Promoter activity assays, often employing reporter genes such as β-glucuronidase (GUS) or luciferase, are used to investigate the spatial and inducible expression profiles of genes involved in this compound metabolism. These assays allow researchers to identify the specific tissues or cell types where a gene is active and how its expression responds to various environmental or internal cues. For example, the CYP705A1 gene, which is involved in this compound cleavage, and the this compound synthase gene (ABDS or PEN1) are coexpressed constitutively in the root stele and meristematic tissue. cimapbioinfo.in While challenging due to the transient nature of some induced responses, such as those to Pythium irregulare infection, promoter-GUS assays provide valuable insights into the regulatory mechanisms governing this compound pathway genes. nih.govnih.govgoogle.comwiley-vch.deebi.ac.uk

Biochemical and Enzymatic Characterization

Biochemical and enzymatic characterization focuses on isolating, purifying, and studying the enzymes directly involved in the synthesis and modification of this compound, as well as analyzing the chemical structures of the compounds themselves.

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme this compound synthase (PEN1/ABDS). nih.govwikipedia.orgsci-hub.se In vitro enzymatic assays using heterologously expressed PEN1 in yeast have confirmed its ability to produce this compound from this precursor. nih.govsci-hub.se

Further biochemical characterization has focused on the degradation of this compound. The cytochrome P450 monooxygenase CYP705A1 has been extensively studied for its role in cleaving this compound. In vitro and in vivo experiments have demonstrated that CYP705A1 catalyzes a C-C cleavage of this compound, yielding the volatile homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and the non-volatile 19-carbon ketone, apo-arabidiol. nih.govcimapbioinfo.innih.gov This reaction is transiently induced in a jasmonate-dependent manner, particularly upon infection with the root-rot pathogen Pythium irregulare. nih.govcimapbioinfo.in

Detailed structural elucidation of this compound and its derivatives is performed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC/MS). nih.govnih.govnih.govnih.gov These methods allow for the precise determination of molecular structures, including stereochemistry, and the identification of degradation products. For instance, NMR analysis has confirmed the structures of 14-apo-arabidiol, 3-keto-14-apo-arabidiol, and α-14-acetyl-apo-arabidiol, revealing subsequent modifications of apo-arabidiol. nih.govnih.govnih.gov Feeding experiments, where precursors like apo-arabidiol are supplied to Arabidopsis root tissue, are used to trace the conversion steps and identify downstream metabolites, including those exuded into the rhizosphere. nih.govuni.lu

Table 2: Key Enzymes and Their Catalytic Activities in this compound Metabolism

Enzyme Name (Gene)SubstrateProduct(s)Reaction TypeReference
This compound Synthase (PEN1/ABDS)2,3-OxidosqualeneThis compoundCyclization, Hydro-lyase nih.govwikipedia.orgsci-hub.se
CYP705A1This compound(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), Apo-arabidiolOxidative C-C cleavage nih.govcimapbioinfo.innih.gov
AT5G47950 (Acyltransferase)This compoundArabidinAcylation sci-hub.senih.gov

Q & A

Basic: What methodologies are recommended for identifying structural variations in the arabidiol/baruol gene cluster?

To analyze structural components (e.g., copy number variations, insertions), combine bioinformatics tools like whole-genome sequencing data analysis with experimental validation (e.g., PCR, qRT-PCR, or long-read sequencing). For example, CNV analysis across 1,152 Arabidopsis accessions revealed a 25-kb insertion in 35% of populations, containing duplicated genes BARS2 and CYP705A2a . RNA-Seq can further validate tissue-specific expression patterns influenced by structural changes .

Basic: How do researchers standardize experimental designs for studying this compound biosynthesis pathways?

Use a combination of metabolomic profiling (e.g., LC-MS/MS) and genetic approaches (e.g., CRISPR mutants). For instance, disrupting AT5G47950 (an acyltransferase in the thalianol cluster) revealed this compound's role in root growth and jasmonic acid responses . Ensure controlled growth conditions (e.g., standardized light, temperature) to minimize environmental variability, as climate associations (e.g., latitude) strongly correlate with CNV distribution .

Advanced: How can contradictory data between gene cluster variations and phenotypic outcomes be resolved?

Contradictions, such as thalianol cluster CNVs not explaining root growth phenotypes (unlike this compound/baruol variations), require comparative analysis. Use multivariate statistical models to account for confounding factors (e.g., epigenetic regulation, chromatin interactions). For example, chromatin conformation (e.g., H3K27me3 loss) may decouple structural variations from observed phenotypes . Pair RNA-Seq with phenotypic assays (e.g., root elongation kinetics) to isolate causal genes like BARS2 .

Advanced: What mechanisms explain tissue-specific expression (e.g., leaves vs. roots) of the this compound/baruol cluster?

Epigenetic regulation, such as 3D chromatin repositioning and histone modification (e.g., H3K27me3), silences the cluster in leaves in reference accessions like Col-0. However, accessions with the 25-kb insertion exhibit leaf expression due to altered chromatin interactions . Investigate nuclear localization and chromatin accessibility via ChIP-Seq or Hi-C to validate these mechanisms .

Advanced: How does this compound/baruol cluster structural diversity correlate with climate adaptation?

Accessions with BARS2/CYP705A2a duplications are enriched in warmer climates, suggesting selection pressure. Use geoclimate data (e.g., latitude, temperature) and genome-wide association studies (GWAS) to link CNVs to environmental adaptation. For example, slower root growth in these accessions may optimize water retention in arid conditions .

Basic: What are the functional roles of this compound in Arabidopsis?

This compound derivatives (e.g., arabidin) influence root development and pathogen resistance. CRISPR mutants lacking AT5G47950 show stunted roots and reduced arabidin accumulation, highlighting its biosynthetic necessity . Use jasmonic acid treatment assays and pathogen challenges (e.g., Pythium irregulare) to test functional roles .

Advanced: How can modularity in this compound biosynthesis pathways be experimentally validated?

Modularity is evident in A. lyrata, which processes apo-arabidiol despite lacking this compound synthase. Use heterologous expression (e.g., yeast or Nicotiana) to test enzyme promiscuity and pathway flexibility . Metabolite tracing (e.g., isotope labeling) can map alternative routes in non-reference accessions .

Advanced: What metabolomic approaches identify novel this compound derivatives?

GWAS-linked mQTLs in the this compound/baruol cluster suggest unknown metabolites. Apply high-resolution MS/MS fragmentation and NMR to characterize novel compounds. For example, masses associated with PEN1/PEN2 mQTLs require structural elucidation to confirm this compound/baruol linkages .

Basic: How do population-level studies inform this compound research?

Analyze natural variation across accessions to identify evolutionary trends. For example, 811 accessions with this compound/baruol CNVs show gene gains/losses, while the thalianol cluster is predominantly conserved . Use resources like the 1001 Genomes Project for allele frequency analysis .

Advanced: What role do 3D chromatin interactions play in this compound cluster regulation?

In Col-0, the cluster is embedded in chromatin interaction hotspots, silenced in leaves via H3K27me3-mediated repression. Use clf/swn mutants (defective in H3K27me3) to study chromatin-state-dependent expression . Hi-C data integration can map spatial reorganization in non-reference accessions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.